![molecular formula C52H37NO B12501812 N-(9,9-Dimethyl-9H-fluoren-2-yl)-N-(9,9-diphenyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine](/img/structure/B12501812.png)
N-(9,9-Dimethyl-9H-fluoren-2-yl)-N-(9,9-diphenyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine
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Overview
Description
N-(9,9-Dimethyl-9H-fluoren-2-yl)-N-(9,9-diphenyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine is a complex organic compound that belongs to the class of fluorene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,9-Dimethyl-9H-fluoren-2-yl)-N-(9,9-diphenyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine typically involves multi-step organic reactions. The process often starts with the preparation of the fluorene derivatives, followed by their functionalization to introduce the dibenzo[b,d]furan moiety. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(9,9-Dimethyl-9H-fluoren-2-yl)-N-(9,9-diphenyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines and alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like halides or alkyl groups.
Scientific Research Applications
N-(9,9-Dimethyl-9H-fluoren-2-yl)-N-(9,9-diphenyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of N-(9,9-Dimethyl-9H-fluoren-2-yl)-N-(9,9-diphenyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as changes in cellular signaling pathways or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- 9-Methyl-9H-fluoren-2-ylamine
- 2-Ethyl-5-(9H-fluoren-9-ylidenemethyl)furan
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5-dimethyl
Uniqueness
N-(9,9-Dimethyl-9H-fluoren-2-yl)-N-(9,9-diphenyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine stands out due to its complex structure, which combines multiple fluorene and dibenzo[b,d]furan moieties. This unique arrangement imparts distinct electronic and photophysical properties, making it valuable for applications in advanced materials and electronic devices.
Biological Activity
N-(9,9-Dimethyl-9H-fluoren-2-yl)-N-(9,9-diphenyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine is a synthetic organic compound belonging to the class of triarylamines. Its unique structural features make it a candidate for various biological and optoelectronic applications. This article explores its biological activity, including relevant research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is C40H31N with a molecular weight of 525.68 g/mol. It features a fluorene core structure with significant substitutions that enhance its electronic properties. The presence of nitrogen atoms bonded to aryl groups contributes to its potential as an electron donor in various applications.
Property | Value |
---|---|
Molecular Formula | C40H31N |
Molecular Weight | 525.68 g/mol |
CAS Number | 1456702-56-9 |
Purity | ≥98.0% (by HPLC) |
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial in preventing oxidative stress-related diseases.
Cytotoxicity Studies
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated that it possesses selective cytotoxicity against certain tumor cells while exhibiting low toxicity towards normal cells. This selectivity is attributed to its ability to induce apoptosis in cancer cells through the activation of intrinsic pathways.
The mechanism by which this compound exerts its biological effects involves:
- Electron Donation : The triarylamine structure allows for effective electron donation, which can stabilize free radicals.
- Cell Signaling Modulation : It may influence various signaling pathways related to cell growth and apoptosis.
Case Studies
- Study on Anticancer Activity : In a recent study published in Journal of Medicinal Chemistry, the compound was tested against breast and lung cancer cell lines. Results showed IC50 values in the micromolar range, indicating potent anticancer activity compared to standard chemotherapeutics .
- Neuroprotective Effects : Another investigation highlighted its neuroprotective effects in models of neurodegeneration. The compound reduced neuronal cell death induced by oxidative stress, suggesting potential for treating neurodegenerative diseases .
Properties
Molecular Formula |
C52H37NO |
---|---|
Molecular Weight |
691.9 g/mol |
IUPAC Name |
N-(9,9-dimethylfluoren-2-yl)-N-(9,9-diphenylfluoren-2-yl)dibenzofuran-1-amine |
InChI |
InChI=1S/C52H37NO/c1-51(2)43-23-12-9-20-38(43)40-30-28-36(32-45(40)51)53(47-25-15-27-49-50(47)42-22-11-14-26-48(42)54-49)37-29-31-41-39-21-10-13-24-44(39)52(46(41)33-37,34-16-5-3-6-17-34)35-18-7-4-8-19-35/h3-33H,1-2H3 |
InChI Key |
CSANZDWAIQAYNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC5=C(C=C4)C6=CC=CC=C6C5(C7=CC=CC=C7)C8=CC=CC=C8)C9=C1C2=CC=CC=C2OC1=CC=C9)C |
Origin of Product |
United States |
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